Diruthenium pentaoxide
Description
Structure
2D Structure
Properties
CAS No. |
12137-44-9 |
|---|---|
Molecular Formula |
O5Ru2 |
Molecular Weight |
282.135 |
IUPAC Name |
oxygen(2-);ruthenium(5+) |
InChI |
InChI=1S/5O.2Ru/q5*-2;2*+5 |
InChI Key |
HYMATMXIQAPSII-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+5].[Ru+5] |
Synonyms |
diruthenium pentaoxide |
Origin of Product |
United States |
Synthetic Methodologies for Diruthenium Pentaoxide and Oxide Containing Diruthenium Architectures
Precursor Selection and Design for Targeted Diruthenium Oxide Synthesis
The choice of precursor is a critical first step in the synthesis of ruthenium-based materials, heavily influencing the deposition process and the purity of the resulting film. rsc.org A wide array of precursors has been investigated for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.com
Initially, ruthenium pentacarbonyl [Ru(CO)₅] and triruthenium dodecacarbonyl [Ru₃(CO)₁₂] were explored as CVD precursors. rsc.org However, challenges such as the low vapor pressure of Ru₃(CO)₁₂ and the instability of Ru(CO)₅ limited their practical application. rsc.orgwikipedia.org This led to the development and exploration of numerous metal-organic precursors, which offer greater volatility and stability. google.com
These precursors are typically used in CVD or ALD processes where they are decomposed on a heated substrate, often in the presence of an oxidant like oxygen, to form ruthenium or ruthenium oxide films. rsc.orgacs.org The selection of the precursor and deposition conditions can be tailored to target either pure ruthenium metal or specific oxide phases like RuO₂. rsc.org For instance, higher oxygen concentrations during CVD generally favor the formation of RuO₂. rsc.org
Below is a table of common ruthenium precursors used for oxide deposition:
Table 1: Selected Ruthenium Precursors for Oxide Deposition| Precursor Name | Chemical Formula | Deposition Method(s) | Key Characteristics |
|---|---|---|---|
| Bis(ethylcyclopentadienyl)ruthenium | Ru(EtCp)₂ | CVD, ALD | Liquid at room temperature, commonly used. google.comresearchgate.net |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium | [Ru(tmhd)₃] | CVD | Solid precursor, requires dissolution for liquid injection systems. rsc.org |
| Tris(trifluoroacetylacetonato)ruthenium | [Ru(tfa)₃] | CVD | Good volatility and thermal stability. rsc.org |
| η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl | Ru(DMBD)(CO)₃ | ALD | Liquid, zero-oxidation state precursor, allows for lower deposition temperatures. acs.org |
| Tris(2,4-octanedionate)ruthenium | Ru(OD)₃ | CVD | Liquid at room temperature. google.com |
| Ruthenocene | RuCp₂ | CVD, ALD | One of the most frequently used precursors. wikipedia.orgresearchgate.net |
| Triruthenium dodecacarbonyl | Ru₃(CO)₁₂ | CVD | Poor vapor pressure complicates practical use. wikipedia.orggoogle.com |
Ligands play a crucial role in constructing and stabilizing diruthenium frameworks. The "paddlewheel" complex, where a Ru-Ru core is bridged by four equatorial ligands, is a foundational structure in diruthenium chemistry. rsc.org These bridging ligands can be varied, with carboxylates being the classic example, but also include N,O- and N,N'-bidentate ligands. rsc.org
The strategic selection of ligands can direct the assembly of desired architectures and enhance the stability of the diruthenium core in solution. rsc.org For example:
Formamidinate ligands have been shown to increase the stability of the diruthenium core. They increase the electron density on the core, which favors reversible oxidation processes. rsc.org
Carbonate ligands also increase the electron density on the diruthenium unit. rsc.org
Amidate ligands can be introduced to the diruthenium core, and ultrasound-assisted synthesis has been shown to be an effective method for preparing these monosubstituted derivatives, offering faster reaction rates and better yields. ucm.es
In the solid state, axial ligands can bridge diruthenium units to create extended polymeric structures, forming either linear or zig-zag chains. rsc.org
This ligand-assisted approach allows for the precise tuning of the electronic and structural properties of the resulting diruthenium complex.
Ruthenium Metal Precursors for Oxide Deposition
Solid-State Reaction Pathways for Diruthenium Oxide Phases
Solid-state synthesis is a traditional and powerful method for preparing thermally stable, crystalline inorganic materials, including complex oxides. chemrxiv.orgsciengine.com This method typically involves the high-temperature reaction of solid precursors, such as metal oxides or carbonates. sciengine.com For ruthenium-containing oxides, the reaction might involve heating a mixture of ruthenium dioxide (RuO₂) or ruthenium metal with other metal oxides to form ternary or more complex phases. sciengine.com
The general process involves:
Intimate mixing of powdered reactants.
Heating the mixture in a furnace for extended periods, often with intermediate grinding steps to ensure homogeneity.
The high temperatures provide the necessary activation energy for diffusion and reaction between the solid particles.
While effective for producing thermodynamically stable phases like the R₂Ru₂O₇ pyrochlores (where R is a rare-earth element), this high-temperature approach is generally not suitable for isolating metastable compounds. sciengine.com Metastable phases like diruthenium pentaoxide or certain mixed-metal rutile structures, β-(Mn,Ru)O₂, would likely decompose or fail to form under the harsh conditions of conventional solid-state synthesis. rsc.org
Solution-Phase Synthesis of Diruthenium Oxide Nanostructures
Solution-phase methods offer milder reaction conditions compared to solid-state pathways, providing greater control over particle size, morphology, and crystallinity. These techniques are particularly valuable for synthesizing nanomaterials and metastable phases that are inaccessible at high temperatures. sciengine.com
Hydrothermal and solvothermal synthesis are prominent solution-based techniques that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at temperatures above the solvent's boiling point. sciengine.commdpi.com The autogenously generated pressure and elevated temperature facilitate the dissolution and recrystallization of reactants, leading to the formation of crystalline products.
These methods have proven highly effective for synthesizing complex and metastable ruthenium oxides at significantly lower temperatures (e.g., 100-250 °C) than solid-state reactions. sciengine.comrsc.orgnih.gov Key findings include:
Low-temperature (200 °C) hydrothermal synthesis has been used to create novel ruthenium(V) oxides such as Ca₁.₅Ru₂O₇ and SrRu₂O₆, which are metastable and decompose upon heating to higher temperatures (300–500 °C). nih.govresearchgate.net This suggests that such low-temperature routes could be a viable pathway for targeting other metastable phases like Ru₂O₅.
A series of rare-earth ruthenate pyrochlores (R₂Ru₂O₇) have been synthesized under mild hydrothermal conditions, yielding uniform, octahedral crystals. sciengine.com
Mixed manganese-ruthenium oxides have been prepared under acidic hydrothermal conditions, where the reaction temperature dictates the resulting crystal phase. rsc.org
The sol-gel process is a versatile wet-chemical technique used to produce oxide materials from molecular precursors. dtic.mil The process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (a three-dimensional network).
A typical sol-gel synthesis for ruthenium oxide involves:
Hydrolysis and Condensation: A ruthenium precursor, such as ruthenium trichloride (B1173362) (RuCl₃·xH₂O) or a ruthenium alkoxide, is dissolved in a solvent (often an alcohol). researchgate.netresearchgate.net The addition of a reagent initiates hydrolysis and polycondensation reactions, forming a sol of ruthenium hydroxide (B78521) or oxide particles.
Gelation: As the condensation reactions continue, the sol particles link together to form a continuous network that spans the liquid medium, resulting in a gel.
Drying and Thermal Treatment: The gel is then dried to remove the solvent and subsequently heated at controlled temperatures to densify the material and induce crystallization, yielding the final oxide product. researchgate.net
This method has been successfully employed to create various ruthenium oxide nanostructures, including nanocrystalline films, nanowires, and nanocomposites with materials like graphene or silica. researchgate.netresearchgate.netacs.org For example, a template-assisted sol-gel method has been used to synthesize crystalline RuO₂ nanowires with a diameter of approximately 128 nm. acs.org The low processing temperatures make the sol-gel method another promising route for preparing nanostructured materials and potentially metastable oxide phases. dtic.mil
Hydrothermal and Solvothermal Approaches
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Ruthenium Oxide Thin Films
The fabrication of ruthenium oxide thin films, a critical component in advanced electronic devices, is predominantly achieved through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques offer precise control over film thickness, composition, and morphology.
Chemical Vapor Deposition (CVD):
Metal-organic CVD (MOCVD) is a widely employed method for depositing ruthenium (Ru) and ruthenium oxide (RuO₂) thin films. researchgate.net A common precursor for this process is bis(ethylcyclopentadienyl)ruthenium, which, in the presence of oxygen, facilitates the growth of these films at relatively low temperatures ranging from 320 to 480 °C. researchgate.net The specific phase of the deposited material, whether metallic Ru or RuO₂, can be controlled by adjusting process parameters, primarily the oxygen flow rate and substrate temperature. researchgate.net For instance, at lower oxygen flows (50 sccm) and temperatures below 480 °C, metallic Ru is the dominant phase. Conversely, higher oxygen flows (300 sccm) at temperatures above 400 °C lead to the formation of RuO₂. researchgate.net The resulting RuO₂ thin films have been reported to exhibit low resistivity, as low as 60 μΩ-cm. researchgate.net
Another approach involves the decomposition of the volatile precursor RuO₄ at temperatures between 150 and 220 °C, which yields high-quality RuO₂ thin films free of carbon impurities. rsc.org The choice of carrier gas is also crucial; high concentrations of O₂ in the reactor generally lead to the formation of the rutile phase of RuO₂. rsc.org While various organometallic precursors have been explored, achieving high growth rates and low resistivity often depends on the specific compound used. wikipedia.org For example, cyclopentadienyl-propylcyclopentadienylruthenium(II) has demonstrated promising results with high growth rates. wikipedia.org
Atomic Layer Deposition (ALD):
ALD is favored for producing conformal and ultrathin Ru and RuO₂ films, essential for applications in next-generation integrated circuits and memory devices. researchgate.netmdpi.com This technique involves self-limiting surface reactions of sequentially pulsed precursors and reactants.
A variety of precursors have been developed for Ru and RuO₂ ALD. One common precursor is η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl [Ru(DMBD)(CO)₃], which can be used with O₂ to deposit both Ru and RuO₂ films. acs.org The outcome is determined by the O₂ pulse duration; short pulses (2 seconds) yield metallic Ru films, while longer pulses (20 seconds) produce RuO₂. acs.org Thermal ALD of RuO₂ using this precursor has an optimal temperature window of 220 to 240 °C, resulting in films with a resistivity of approximately 62 μΩ cm. acs.org
Another established precursor is bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂), often used with oxygen plasma in plasma-enhanced ALD (PEALD). mdpi.com The deposition temperature plays a critical role in the final product. At temperatures below 375 °C, polycrystalline ruthenium oxide films are formed, whereas higher temperatures result in pure polycrystalline metallic ruthenium. mdpi.com
A more recent development in ALD utilizes ruthenium tetroxide (RuO₄) in combination with alcohols, such as methanol (B129727). This low-temperature process (60 to 120 °C) allows for the deposition of amorphous RuO₂ films with nanocrystalline Ru inclusions. imec-publications.be These films can be crystallized into rutile RuO₂ through thermal annealing. imec-publications.be
An "ABC-type" ALD process has also been developed, which introduces a third step using H₂ gas. This additional step helps to reduce any ruthenium oxide formed during the O₂ pulse, allowing for the use of longer O₂ pulses which can enhance nucleation and lead to smoother films. aip.org
Table 1: Comparison of CVD and ALD Parameters for Ruthenium Oxide Thin Film Deposition
| Deposition Technique | Precursor(s) | Co-reactant(s) | Deposition Temperature (°C) | Resulting Film Composition | Key Findings & Resistivity |
|---|---|---|---|---|---|
| MOCVD | Bis(ethylcyclopentadienyl)ruthenium | Oxygen | 320 - 480 | Ru or RuO₂ | Phase controlled by O₂ flow and temperature. RuO₂ resistivity as low as 60 μΩ-cm. researchgate.net |
| Low-Temp CVD | Ruthenium tetroxide (RuO₄) | None (Decomposition) | 150 - 220 | RuO₂ | Produces carbon-free RuO₂ thin films. rsc.org |
| Thermal ALD | η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl | Molecular O₂ (long pulse) | 220 - 240 | RuO₂ (rutile phase) | Resistivity of approximately 62 μΩ cm. acs.org |
| PEALD | Bis(ethylcyclopentadienyl)ruthenium(II) | Oxygen plasma | < 375 | Polycrystalline RuO₂ | Growth of polycrystalline ruthenium oxide films. mdpi.com |
| Low-Temp ALD | Ruthenium tetroxide (RuO₄) | Methanol | 60 - 120 | Amorphous RuO₂ with Ru nanocrystallites | Annealing yields crystalline rutile RuO₂. imec-publications.be |
| ABC-type ALD | Ethylbenzene(1,3-butadiene)Ru(0) | O₂ and H₂ | 225 | Metallic Ru with low oxygen impurity | H₂ pulse reduces RuOₓ formed during the O₂ pulse. aip.org |
Post-Synthetic Functionalization and Doping Strategies for Diruthenium Oxide Systems
Post-synthetic modification provides a powerful avenue to tailor the properties of diruthenium oxide systems for specific applications by decorating substrates with ruthenium species or integrating ruthenium units into larger frameworks. Doping, on the other hand, involves the introduction of foreign elements to modify the electronic structure and enhance stability.
The decoration of metal oxide supports with ruthenium species is a key strategy to create highly active and stable catalysts. This approach is particularly relevant in electrocatalysis for reactions like the oxygen evolution reaction (OER).
One method involves loading ruthenium clusters onto a lattice-distorted transition metal oxide, such as lithium-ion intercalated hematite (B75146) (Fe₂O₃). rsc.org The introduction of lithium distorts the FeO₆ unit cells, which in turn can enhance the interaction with the decorated ruthenium clusters. rsc.org This strategy aims to improve electron conductivity and optimize the binding strength for reaction intermediates. rsc.org The ruthenium clusters themselves are responsible for promoting specific reaction steps, for example, hydrogen molecule formation in the hydrogen evolution reaction (HER). rsc.org
Another approach focuses on creating core-shell nanostructures. For instance, a Ru core can be encapsulated by a shell of another material, such as iridium oxide (IrOₓ) or molybdenum oxysulfide (MoO(S)₃), to protect the active Ru sites from degradation in harsh acidic environments. rsc.org This encapsulation not only enhances stability but can also induce charge redistribution at the core-shell interface, leading to improved catalytic activity. rsc.org
The interaction between the ruthenium species and the metal oxide support is critical. researchgate.net For example, the addition of ceria (CeO₂) to a La₂O₃ support for a ruthenium catalyst can increase the number of defect sites and the proportion of metallic ruthenium, which facilitates key reaction steps in ammonia (B1221849) synthesis. researchgate.net
Table 2: Strategies for Decorating Metal Oxide Substrates with Ruthenium Species
| Support Material | Ruthenium Species | Modification Strategy | Application | Key Findings |
|---|---|---|---|---|
| Hematite (Fe₂O₃) | Ruthenium clusters | Lithium intercalation of support | Electrocatalytic water splitting | Lattice distortion of Fe₂O₃ enhances interaction with Ru clusters, boosting catalytic activity. rsc.org |
| Ruthenium Core | Iridium oxide (IrOₓ) shell | Core-shell synthesis | Acidic Oxygen Evolution Reaction (OER) | IrOₓ shell protects the active Ru core and induces favorable charge redistribution. rsc.org |
| Lanthanum Oxide (La₂O₃) | Ruthenium catalyst | Ceria (CeO₂) addition to support | Ammonia synthesis | Ceria enhances defect sites and the amount of metallic Ru, improving catalytic performance. researchgate.net |
Metal-Organic Frameworks (MOFs) and polyhedra offer a versatile platform for integrating diruthenium units, creating highly ordered, porous materials with tailored functionalities for applications in photocatalysis and beyond.
One strategy involves the post-synthetic modification of a pre-existing MOF. For example, a photoactive ruthenium-based complex can be encapsulated within the pores of a MOF, such as an IRMOF, to create a host-guest system. researchgate.net This "ship-in-a-bottle" approach can lead to enhanced photophysical properties, including tunable luminescence and improved photon-to-electron conversion efficiency, due to the caging effect of the MOF which can limit non-radiative decay pathways. researchgate.net
Another approach is to use ruthenium complexes as building blocks in the initial synthesis of the framework. Molecular ruthenium water oxidation catalysts have been engineered as metal complex building units to construct three-dimensional metal covalent organic frameworks (MCOFs). bohrium.com This results in the periodic arrangement of Ru sites within a crystalline, porous structure, leading to excellent performance in water oxidation. bohrium.com
Ruthenium complexes can also be integrated into MOFs to act as photosensitizers. For instance, a ruthenium polypyridyl complex can be incorporated into a MOF structure, enabling the resulting material to drive various organic transformations under near-infrared light irradiation through a two-photon absorption process. nih.gov Similarly, co-encapsulating ruthenium and rhenium complexes within a MOF can create a system for CO₂ reduction, where the ruthenium complex acts as a photosensitizer and the rhenium complex as the catalyst. mdpi.com
Table 3: Integration of Ruthenium Units into MOFs and Polyhedra
| Framework Type | Ruthenium Unit | Integration Method | Application | Key Findings |
|---|---|---|---|---|
| IRMOF | Ruthenium-based complex | Post-synthetic encapsulation | Photofunctional materials | Enhanced luminescence and photon-to-electron conversion. researchgate.net |
| Metal Covalent Organic Framework (MCOF) | Molecular ruthenium water oxidation catalyst | Used as a building unit in synthesis | Water oxidation | Periodic arrangement of Ru sites leads to high catalytic activity. bohrium.com |
| MOF-253 analogue | Ruthenium polypyridyl complex | Integration during synthesis | Photocatalysis | Enables organic transformations under near-infrared light via two-photon absorption. nih.gov |
| UiO-66 | Ruthenium and Rhenium complexes | Co-encapsulation | CO₂ reduction | Creates a photosensitizer-catalyst system for CO₂ conversion. mdpi.com |
Decoration of Metal Oxide Substrates with Ruthenium Species
Reaction Optimization and Process Scalability for Diruthenium Oxide Production
The transition from laboratory-scale synthesis to industrial production of diruthenium oxides and related materials necessitates a strong focus on reaction optimization and process scalability. This involves developing efficient, cost-effective, and reproducible manufacturing methods.
Reaction Optimization:
Statistical methods like Design of Experiments (DoE) are instrumental in optimizing reaction conditions. whiterose.ac.uk DoE allows for the systematic variation of multiple factors (e.g., temperature, pressure, reactant concentrations, catalyst loading) to identify the optimal conditions for yield, purity, and other desired outcomes. whiterose.ac.uk For instance, in the synthesis of oxalamides using a ruthenium pincer catalyst, DFT calculations can be used to elucidate the reaction mechanism and identify the rate-determining step, which can then guide the modification of the catalyst to improve reactivity. rsc.org
The development of "reactive printing" techniques, such as Print-Light-Synthesis, offers a novel approach to fabricating ruthenium oxide thin film electrodes at room temperature. unibo.it This method combines inkjet printing of a ruthenium precursor ink with immediate UV exposure, allowing for the simultaneous printing and photo-induced conversion of the precursor into ruthenium oxide. unibo.it This eliminates the need for high-temperature post-processing steps, simplifying the manufacturing process. unibo.it
Process Scalability:
For large-scale production, the synthesis method must be inherently scalable. Flame spray pyrolysis (FSP) is a gas-phase synthesis technique that has been demonstrated for the rapid and scalable one-step production of catalyst solid solutions, such as those containing iridium and antimony-doped tin oxide. dlr.de This continuous process allows for the production of multicomponent nanomaterials at an industrial scale. dlr.de
Ultrasonic exfoliation is another scalable technique for producing high-quality monolayer RuO₂ nanosheets. hielscher.com This method is efficient, has high yields, and is suitable for large-scale production for applications in electronics, catalysis, and energy storage. hielscher.com
The development of CMOS-compatible processes is crucial for integrating ruthenium-based materials into semiconductor manufacturing. This includes developing scalable patterning techniques, such as dry etch processing, for creating catalyst structures for applications like metal-assisted chemical etch (MacEtch). Furthermore, controlling the oxidation state of the ruthenium catalyst is critical for tailoring its activity for specific applications.
The ultimate goal is to develop catalysts that are not only active and stable but also economically viable. This includes strategies to reduce the reliance on expensive and scarce metals like iridium by using more abundant elements like ruthenium in combination with other materials. heraeus-precious-metals.com
Table 4: Methods for Reaction Optimization and Scalable Production of Ruthenium Oxides
| Method | Description | Application | Key Advantages |
|---|---|---|---|
| Design of Experiments (DoE) | Statistical approach to systematically vary reaction parameters to find optimal conditions. whiterose.ac.uk | Optimization of chemical synthesis | Efficiently identifies optimal reaction conditions for yield and purity. whiterose.ac.uk |
| Print-Light-Synthesis | Inkjet printing of a precursor ink followed by immediate UV-induced conversion to the final material. unibo.it | Fabrication of RuO₂ thin film electrodes | Room temperature process, eliminates high-temperature post-processing. unibo.it |
| Flame Spray Pyrolysis (FSP) | Gas-phase synthesis for rapid, one-step production of multicomponent nanomaterials. dlr.de | Scalable production of catalysts | Continuous, scalable process for industrial production. dlr.de |
| Ultrasonic Exfoliation | Use of ultrasound energy to exfoliate bulk materials into nanosheets. hielscher.com | Production of RuO₂ nanosheets | Efficient, high-yield, and scalable production of high-quality nanosheets. hielscher.com |
Advanced Spectroscopic and Structural Characterization of Diruthenium Pentaoxide
Vibrational Spectroscopy for Ligand and Metal-Oxide Bond Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for probing the bonding environment within a material. They provide information on the characteristic vibrational frequencies of metal-oxygen bonds, allowing for structural and compositional analysis.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For metal oxides, the 500–1500 cm⁻¹ spectral region is particularly informative, as it contains the characteristic stretching frequencies for metal-oxygen bonds. fu-berlin.de Specifically, vibrations corresponding to metal-oxygen single bonds are typically found between 500 and 1000 cm⁻¹, while metal-oxygen double bonds (M=O) appear at higher frequencies, generally between 900 and 1200 cm⁻¹. fu-berlin.de
In the context of diruthenium pentaoxide, one would expect to observe distinct absorption bands corresponding to different types of Ru-O bonds, such as bridging Ru-O-Ru linkages and potentially terminal Ru=O bonds, depending on the specific crystal or molecular structure. For comparison, Fourier Transform Infrared (FT-IR) studies of related ruthenium oxides like RuO₂ have identified characteristic Ru-O vibrational modes. researchgate.net Although specific, peer-reviewed IR spectra for pure Ru₂O₅ are not widely available, the expected vibrational frequencies can be estimated based on these principles.
Table 1: Representative IR Absorption Bands for Ruthenium Oxides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Bond Type | Reference |
|---|---|---|---|
| Ru-O Stretch | 500 - 1000 | Single Bond | fu-berlin.de |
| Ru=O Stretch | 900 - 1200 | Double Bond | fu-berlin.de |
This table includes generalized data for metal-oxygen bonds and specific data for related oxides to infer the expected spectral regions for this compound.
Raman spectroscopy is complementary to IR spectroscopy and involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides insights into the crystalline structure and phase of a material. For ruthenium oxides, Raman spectroscopy has been used to identify specific phonon modes. For instance, crystalline RuO₂ (with a rutile structure) exhibits characteristic Raman-active modes, including Eg, A₁g, and B₂g vibrations. researchgate.net
Studies on amorphous hydrous ruthenium oxide have shown that Raman spectra change significantly with the material's hydration level and electrochemical state, indicating a high sensitivity to structural and electronic variations. koreascience.kr For this compound, Raman spectroscopy would be crucial for identifying its unique structural fingerprint and distinguishing it from other oxides like RuO₂. One would anticipate a complex spectrum with multiple bands corresponding to the various Ru-O stretching and bending modes within the Ru₂O₅ unit.
Table 2: Characteristic Raman Modes for Ruthenium Dioxide (RuO₂) for Comparison
| Raman Mode | Typical Wavenumber (cm⁻¹) | Symmetry | Reference |
|---|---|---|---|
| Eg | ~528 | researchgate.net | |
| A₁g | ~646 | researchgate.net |
This table presents data for RuO₂ to provide context for the vibrational modes that might be observed in related ruthenium oxides.
Infrared (IR) Spectroscopy
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy techniques probe the transitions of electrons between different energy levels within a material upon absorption of UV, visible, or X-ray radiation. These methods are fundamental for determining electronic structure, band gaps, and the oxidation states of constituent elements. mit.eduethz.ch
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of valence electrons to higher energy orbitals. libretexts.org In transition metal compounds, these absorptions can arise from several types of electronic transitions, including d-d transitions and charge-transfer (CT) transitions. libretexts.org
For a mixed-valence compound like this compound, which formally contains both Ru(IV) and Ru(VI) or delocalized Ru(V) centers, the UV-Vis spectrum is expected to be dominated by intense charge-transfer bands. These can include ligand-to-metal charge transfer (LMCT) and metal-to-metal charge transfer (MMCT) or intervalence charge transfer (IVCT) transitions. The energy of the IVCT band, in particular, provides insight into the degree of electronic communication between the ruthenium centers. Studies on ruthenium oxide nanoparticles have shown broad absorption in the UV region. researchgate.net The optical band gap of the material, a key parameter for semiconductor applications, can be determined from the absorption edge in the UV-Vis spectrum. analis.com.my
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Description | Expected Spectral Region |
|---|---|---|
| d-d Transitions | Excitation of an electron between d-orbitals. Often weak. | Visible |
| O(2p) → Ru(4d) LMCT | Ligand-to-Metal Charge Transfer. | UV / Visible |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical and electronic state of the elements within a material. malvernpanalytical.commicro.org.au The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its oxidation state.
For this compound, XPS is the definitive technique for confirming the oxidation states of the ruthenium ions. The Ru 3d and Ru 3p core-level spectra would be of primary interest. In a mixed-valence system, these peaks would be expected to show broadening or multiple components corresponding to the different ruthenium oxidation states (e.g., +4, +5, or +6). Analysis of RuO₂ thin films by XPS has been used to confirm the Ru⁴⁺ state and identify surface species. researchgate.net A detailed analysis of the Ru 3d region for Ru₂O₅ would involve deconvolution of the spectrum to quantify the relative amounts of the different ruthenium species present. The O 1s spectrum would likewise provide information on oxygen in the oxide lattice versus other forms like adsorbed water or hydroxyl groups.
Table 4: Representative XPS Binding Energies for Ruthenium Oxides
| Core Level | Oxidation State | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Ru 3d₅/₂ | Ru⁴⁺ (in RuO₂) | 280.8 - 281.2 | researchgate.net |
| Ru 3d₅/₂ | Ru(V) | > 282.0 (Expected) | Inferred |
Note: The binding energy for Ru(V) is an expected value, as higher oxidation states lead to higher binding energies. Precise values for Ru₂O₅ would require experimental verification.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Magnetic Resonance Techniques
Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, provide detailed information about the local chemical environment and unpaired electrons, respectively.
While NMR spectroscopy is a powerful tool for structural elucidation of diamagnetic organometallic diruthenium complexes, its application to paramagnetic solid-state oxides like this compound is more specialized and not commonly reported in the literature. unibo.itresearchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy, on the other hand, is specifically used to study species with unpaired electrons. Given that Ru(V) has a d³ electronic configuration and is paramagnetic, EPR would be a highly relevant technique for the characterization of Ru₂O₅. The resulting EPR spectrum could provide valuable information on the g-tensor and hyperfine coupling constants, yielding insights into the electronic structure and the environment of the paramagnetic Ru(V) centers. However, there is a notable lack of specific EPR studies on isolated this compound in the available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic or specific paramagnetic systems)
Diffraction Techniques for Crystalline Structure Determination
Powder X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a bulk sample and for assessing material purity and crystallinity. rsc.org The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid.
While specific XRD patterns for Ru2O5 are not available due to its instability, analysis of related, stable oxides like RuO2 is common. The XRD pattern for crystalline RuO2 typically shows characteristic peaks corresponding to its tetragonal rutile structure (JCPDS No. 065-2824). mdpi.comelectrochemsci.org In studies of hydrous ruthenium oxide, XRD is used to monitor the transition from an amorphous state to a crystalline RuO2 structure upon annealing, with sharp diffraction peaks appearing and intensifying at higher temperatures. researchgate.net For mixed-metal oxides like (Mn,Ru)O2, XRD analysis reveals how the incorporation of ruthenium expands the unit cell volume and can lead to peak broadening due to the formation of nanocrystalline material. rsc.org
An XRD analysis of a sample containing Ru2O5 would be used to confirm its crystal structure (if crystalline), identify any impurities (such as RuO2), and estimate the average crystallite size from the peak broadening using the Scherrer equation.
Table 3: Representative Powder XRD Data for Ruthenium Dioxide (RuO₂)
| 2θ (degrees) | (hkl) Plane | Structure | Reference |
| ~28.0° | (110) | Tetragonal (Rutile) | researchgate.net |
| ~35.1° | (101) | Tetragonal (Rutile) | researchgate.net |
| ~40.0° | (200) | Tetragonal (Rutile) | researchgate.net |
| ~54.3° | (211) | Tetragonal (Rutile) | researchgate.net |
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.netresearchgate.net It provides exact data on unit cell dimensions, bond lengths, bond angles, and atomic coordinates. researchgate.net Obtaining this data requires growing a suitable single crystal of the compound, which represents a significant challenge for an unstable species like Ru2O5.
While no single-crystal structure of Ru2O5 has been reported, the technique has been applied to numerous other ruthenium compounds, including complex ruthenium(V) oxides synthesized under specific conditions. For example, the hydrothermal synthesis of SrRu2O6 yielded crystals suitable for analysis, revealing a layered structure with RuO6 octahedra and confirming the Ru oxidation state of +5 through bond valence sum calculations. warwick.ac.uk Such an analysis for Ru2O5 would unambiguously determine the coordination environment of the Ru(V) ions and the precise Ru-O bond lengths and Ru-O-Ru bond angles, which are critical for understanding its electronic and magnetic properties.
Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Ruthenium(V) Oxide (Data for SrRu₂O₆, a stable Ru(V) oxide, is shown for illustrative purposes)
| Parameter | Value |
| Compound | SrRu₂O₆ |
| Crystal System | Trigonal |
| Space Group | P-31c |
| a (Å) | 5.6176(1) |
| c (Å) | 5.2504(1) |
| Ru-O bond lengths (Å) | 1.956(2) - 1.963(2) |
Data sourced from the study of a hydrothermally synthesized Ru(V) oxide. warwick.ac.uk
Powder X-ray Diffraction (XRD)
Microscopy for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, texture, and particle size of a material at the micro- and nanoscale. mdpi.comelectrochemsci.org An electron beam is scanned across the sample, and the resulting signals are used to generate high-resolution images of the surface topography.
SEM studies of various ruthenium oxides have provided key morphological information. For synthesized RuO2 nanoparticles, SEM micrographs have shown highly dense and agglomerated particles. mdpi.com In other work, electrodeposited RuO2 films were shown by SEM to have complete substrate coverage with a nanograined surface. electrochemsci.org When used to analyze Mn-doped RuO2 thin films, SEM images revealed a porous structure with interconnected macropores, the size of which varied with dopant concentration. aaru.edu.jo
For a sample of this compound, SEM would be invaluable for characterizing its particle morphology (e.g., granular, spherical, rod-like), state of aggregation, and surface texture. When combined with Energy Dispersive X-ray spectroscopy (EDX), it could also provide elemental composition maps of the sample surface. rsc.org
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and crystal structure of nanomaterials. grafiati.com High-Resolution TEM (HR-TEM) further allows for the direct imaging of the atomic lattice of a crystalline material. dicames.online
HR-TEM would offer deeper insights into the crystalline nature of the material. By resolving the atomic planes, it would be possible to measure the lattice spacing (d-spacing), identify crystal facets, and observe any crystalline defects, stacking faults, or amorphous domains within the particles. Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, would yield diffraction patterns to confirm the crystal structure and phase purity of the Ru₂O₅ sample. For instance, studies on ruthenium-decorated vanadium pentoxide have successfully used TEM and HR-TEM to visualize the decorated nanoparticles and their crystalline structure. rsc.org
Illustrative Data from Hypothetical TEM/HR-TEM Analysis of this compound: The following table illustrates the type of data that would be generated from a TEM/HR-TEM analysis of a hypothetical Ru₂O₅ sample. Note: This data is for illustrative purposes only and is not from actual experimental results on Ru₂O₅.
| Parameter | Hypothetical Observation | Significance |
| Morphology | Agglomerated nanoparticles | Indicates particle interaction and synthesis conditions. |
| Particle Size | 20-50 nm | Affects surface area and potential catalytic activity. |
| Crystallinity | Polycrystalline | Reveals the presence of multiple crystal domains. |
| Lattice Fringes | Visible lattice planes | Confirms the crystalline nature of the nanoparticles. |
| d-spacing | 0.32 nm | Corresponds to a specific crystal plane (e.g., (110)), used for phase identification. |
| SAED Pattern | Concentric rings with bright spots | Characteristic of a polycrystalline material. |
Synchrotron-Based and Other Advanced Characterization Methods
Synchrotron-based X-ray techniques are exceptionally sensitive probes of the electronic and physical structure of materials.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique used to determine the local electronic structure, oxidation state, and coordination environment of a specific atom within a material. researchgate.netscielo.br It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, a mixed-valence compound likely containing Ru(V) or a combination of Ru(IV) and Ru(VI), XAS would be a critical tool. Although studies applying XAS specifically to Ru₂O₅ are not found, its application to other mixed-valence ruthenium systems demonstrates its utility. scielo.brrsc.org
XANES analysis of the Ru K-edge or L-edge would provide definitive information on the average oxidation state of the ruthenium atoms. The precise energy of the absorption edge is highly sensitive to the valence state; a shift to higher energy typically indicates a higher oxidation state.
EXAFS analysis would reveal details about the local atomic structure around the ruthenium atoms. It can determine the coordination number (number of nearest neighbors), bond distances to neighboring oxygen atoms (Ru-O paths), and even distances to the next-nearest ruthenium atoms (Ru-Ru paths). This data is crucial for building an accurate structural model of the Ru₂O₅ unit cell.
Illustrative Data from Hypothetical XAS Analysis of this compound: This table represents the kind of structural parameters that could be extracted from an EXAFS analysis of Ru₂O₅. Note: This data is hypothetical and for illustrative purposes.
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Ru-O | 6.1 ± 0.5 | 1.98 ± 0.02 | 0.004 |
| Ru-Ru | 4.2 ± 0.6 | 3.15 ± 0.03 | 0.006 |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a technique used to probe structural features on a larger length scale, typically from 1 to 100 nanometers. It provides information about particle size, shape, size distribution, and porosity. researchgate.net
While no SAXS studies have been reported specifically for this compound, this technique would be highly valuable for characterizing the nanoscale architecture of Ru₂O₅ materials, especially if they are synthesized to have a porous structure for applications like catalysis or energy storage. SAXS can distinguish between surface and volume fractals, providing insight into the roughness of particle surfaces and the nature of their aggregation. For example, SAXS has been effectively used to analyze the porosity of mesoporous RuO₂ films. researchgate.net An analysis of Ru₂O₅ using SAXS could reveal key information about its pore structure and specific surface area, which are critical parameters for performance in many applications.
Illustrative Data from Hypothetical SAXS Analysis of this compound: The following table shows potential data that could be obtained from a SAXS experiment on a hypothetical nanoporous Ru₂O₅ material. Note: This data is illustrative and not based on published results.
| Parameter | Hypothetical Value | Significance |
| Radius of Gyration (Rg) | 15 nm | Provides a measure of the average particle size. |
| Porod Exponent | 3.8 | Suggests well-defined, smooth interfaces (a value of 4 indicates ideal smooth surfaces). |
| Fractal Dimension | 2.5 | Indicates a surface fractal, describing the roughness of the pore network. |
Electronic Structure and Bonding in Diruthenium Pentaoxide Analogues
Quantum Chemical Investigations of Electronic Configuration and Molecular Orbitals
Quantum chemical studies, particularly those employing Density Functional Theory, have been instrumental in elucidating the electronic configuration and the nature of molecular orbitals in diruthenium systems.
Density Functional Theory (DFT) has become a cornerstone for investigating the molecular geometry and electronic structures of diruthenium complexes and ruthenium oxides. mdpi.comd-nb.inforsc.orgacs.org Calculations are used to optimize molecular geometries, predict vibrational frequencies, and understand the composition of frontier orbitals. d-nb.info For instance, in studies of divinylphenylene-bridged diruthenium complexes, DFT methods were used to calculate the ground-state electronic structure, providing insights into the nature of frontier orbitals and assigning electronic transitions observed in spectra. d-nb.info
In the context of ruthenium oxides, DFT+U calculations (DFT with an added Hubbard U term) are employed to explore the effects of electron correlation. acs.org These calculations show that increasing the effective electron correlation (U) can induce a metal-insulator transition, moving the Ru 4d t2g-band away from the Fermi level and opening a bandgap. acs.org Similarly, DFT has been used to reproduce the experimental structures of diruthenium(2.5) complexes, confirming the sensitivity of the Ru(µ-Cl)3Ru core to its surrounding ligands. researchgate.net
Table 1: Selected Applications of DFT in Diruthenium Analogue Research
| Compound/System | DFT Method/Focus | Key Findings | Reference(s) |
| Paddlewheel Diruthenium Complex | Unrestricted DFT | Optimized Ru-Ru bond length (2.337 Å) consistent with experimental data (2.2978(4) Å). | mdpi.com |
| Rutile RuO₂ | DFT+U | Explored electron correlation effects; demonstrated a correlation-induced metal-insulator transition with increasing U value. | acs.org |
| Diruthenium Pentalene Analogue | DFT Calculations | Investigated bonding and electronic properties, revealing a lower HOMO-LUMO gap. | ias.ac.in |
| Divinylphenylene-Bridged Complexes | ADF2005.01, Gaussian 03 | Calculated ground-state electronic structure and geometry-optimized structures for various oxidation states. | d-nb.info |
Analysis of Frontier Molecular Orbitals (MOs)
Frontier Molecular Orbital (FMO) theory is critical for understanding the reactivity and electronic transitions in molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comnumberanalytics.com In many diruthenium complexes, the HOMO is primarily metal-based, often corresponding to the Ru-Ru δ* antibonding orbital or Ru 4d orbitals, while the LUMO can be localized on the ligands (π* orbitals) or the diruthenium core (π* or σ* Ru-Ru orbitals). mdpi.comsciforum.net
For example, DFT calculations on a paddlewheel-type diruthenium naphthyridine complex revealed that its HOMO is localized on the δ* (Ru₂) orbital, while the LUMO is on the π* orbital of the naphthyridine ligand. mdpi.com This specific MO configuration gives rise to intense metal-to-ligand charge transfer (MLCT) transitions. mdpi.com The energy gap between the HOMO and LUMO is a key parameter; a smaller gap often indicates higher reactivity and thermodynamic instability. ias.ac.innumberanalytics.com The nature of the ligands can significantly influence the energies of these orbitals, allowing for the tuning of the HOMO-LUMO gap and, consequently, the electronic properties of the complex. rsc.orgnih.gov
Multiple Metal-Metal Bonding in Diruthenium Cores
A fascinating aspect of diruthenium chemistry is the formation of multiple bonds between the two ruthenium atoms. This is particularly evident in "paddlewheel" type complexes, where two metal atoms are held in close proximity by four bridging ligands. purdue.edu The Ru-Ru bond order in these systems is highly dependent on the oxidation state of the diruthenium core.
Diruthenium paddlewheel complexes with a Ru₂⁵⁺ core, for instance, are characterized by a strong metal-metal interaction with a formal bond order of 2.5. researchgate.netnih.govrsc.org This corresponds to a σ²δ²π⁴(δπ)³ electronic configuration. rsc.org The stability of different oxidation states (and thus different bond orders) is heavily influenced by the nature of the equatorial and axial ligands. researchgate.net Theoretical studies have shown that as the electron count in diruthenium complexes increases, the Ru-Ru distance generally lengthens, which can be interpreted as a decrease in the metal-metal bond order from triple to double to single bonds. sonar.ch However, other factors, such as internal rotation due to bulky ligands, can sometimes lead to a decrease in Ru-Ru bond length despite a reduction in bond order. rsc.orgcore.ac.uk
Table 2: Correlation of Ru-Ru Distance and Electron Count in Diruthenium Complexes
| Complex Type/Electron Count | Ru-Ru Distance (Å) | Inferred Bond Order | Reference(s) |
| [(η⁶-C₆Me₆)₂Ru₂(µ₂-H)₃]⁺ (30 e⁻) | 2.468 | Triple Bond | sonar.ch |
| [(η⁶-C₆Me₆)₂Ru₂(µ₂-H)₂(µ₂-SAr)]⁺ (32 e⁻) | 2.624 | Double Bond | sonar.ch |
| [(η⁶-C₆Me₆)₂Ru₂(µ₂-H)(µ₂-SAr)₂]⁺ (34 e⁻) | 2.811 | Single Bond | sonar.ch |
| [Ru'₂₄-D] (Ru₂⁵⁺ core) | 2.3288(8) | 2.5 | rsc.org |
| [Ru'NAA] (Ru₂⁵⁺ core) | 2.3155(6) | 2.5 | rsc.org |
Ruthenium Oxidation States and Spin States in Oxide Environments
Ruthenium is known for its ability to exist in a wide range of oxidation states, from 0 to +8, with +2, +3, and +4 being the most common in its compounds. wikipedia.org In oxide environments, ruthenium typically exhibits higher oxidation states. While many stable ruthenium oxides contain Ru(IV), such as in the common rutile RuO₂, highly oxidizing conditions are often required to achieve the +5 and +6 states. diamond.ac.uk The synthesis of new metastable ruthenium oxides via low-temperature hydrothermal routes has successfully produced compounds containing Ru(V). diamond.ac.uk
The electronic configuration of ruthenium ions, particularly the number of d-electrons, plays a crucial role in determining the material's properties. aip.org For example, the 4d⁵ configuration of Ru³⁺ and the 4d⁴ configuration of Ru⁴⁺ give rise to vastly different electronic and magnetic phenomena due to the interplay of crystal field effects, spin-orbit coupling, and Coulomb interactions. aip.orgarxiv.org The spin state of ruthenium in these oxides is also a key area of research. In materials like SrRuO₃ (a ferromagnet) and CaRuO₃ (a paramagnet), the 4d-spin contributions are predominant, whereas they are not in nonmagnetic RuO₂. aps.org The study of spin fluctuations using techniques like Ru NMR helps to characterize the magnetic properties, distinguishing between ferromagnetic and antiferromagnetic correlations. aps.org
Electronic Delocalization and Charge Transfer Pathways
Electronic delocalization and charge transfer are fundamental processes that dictate the electronic and optical properties of diruthenium compounds. Delocalization can occur through the metal-metal bond itself or be mediated by bridging ligands. acs.orgufpr.br In mixed-valence complexes, where ruthenium exists in two different oxidation states (e.g., Ru(II) and Ru(III)), an electron may transfer from the more reduced center to the more oxidized one. This process, known as intervalence charge transfer (IVCT), can be driven by light and is a powerful probe of the electronic coupling between the metal centers. researchgate.netsydney.edu.au
The pathway for this charge transfer is critical. It can occur directly through space or, more commonly, through the orbitals of a bridging ligand. researchgate.net Ligands with low-lying π* orbitals are particularly effective at mediating this electron transfer. researchgate.net Another important phenomenon is metal-to-ligand charge transfer (MLCT), where an electron is excited from a metal-centered orbital to a ligand-centered orbital. mdpi.comsciforum.net This is a common transition in ruthenium polypyridyl complexes and is responsible for their strong absorption in the visible spectrum. sciforum.netnih.gov The reverse process, ligand-to-metal charge transfer (LMCT), is also possible and involves excitation from a ligand-based orbital to a metal-based one. hku.hk The ability to control these charge transfer pathways is key to designing molecules for applications in light-harvesting and photocatalysis. fau.de
Electrochemical Properties and Redox Behavior of Diruthenium Oxide Systems
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of chemical species. In the context of diruthenium oxide systems, these methods provide valuable insights into the electron transfer processes, stability of different oxidation states, and the influence of the surrounding chemical environment.
Diruthenium complexes often exhibit multiple redox events, which can be clearly identified and characterized using CV and DPV. For instance, studies on various diruthenium complexes have revealed successive one-electron oxidation and reduction steps. acs.orgnih.govacs.org The resulting voltammograms typically show a series of peaks, each corresponding to a specific redox transition of the diruthenium core or the associated ligands. rsc.orgacademie-sciences.fr The shape and separation of these peaks provide information about the reversibility and kinetics of the electron transfer processes. rsc.org
For example, the cyclic voltammogram of a diruthenium complex might show a reversible one-electron oxidation from a Ru₂⁵⁺ state to a Ru₂⁶⁺ state, followed by a quasi-reversible or irreversible oxidation to a Ru₂⁷⁺ state. acs.org Similarly, reduction processes can also be observed, corresponding to the formation of lower oxidation states like Ru₂⁴⁺. acs.org The use of DPV can enhance the resolution of these redox events, allowing for more accurate determination of the redox potentials. rsc.orgnih.govresearchgate.net
The electrochemical response is highly dependent on the specific diruthenium compound and the experimental conditions. For instance, the CV of sputtered ruthenium oxide (RuOx) films, which can be considered a form of diruthenium oxide within their structure, shows broad redox features corresponding to multiple overlapping redox transitions. mdpi.comnih.gov These features are crucial for their application in neural stimulation and recording electrodes, where the ability to store and inject charge is paramount. mdpi.com The potential window for these measurements is carefully chosen to avoid the electrolysis of water. mdpi.comnih.gov
Furthermore, spectroelectrochemistry, which combines electrochemical measurements with spectroscopic techniques like UV-vis-NIR, provides a more detailed picture by allowing the identification of the species formed at each redox potential. acs.orgrsc.orgnih.gov This combined approach has been instrumental in assigning the observed redox waves to specific metal-centered or ligand-centered processes. acs.org
Determination of Redox Potentials and Multi-Electron Transfer Processes
The determination of redox potentials is a fundamental aspect of characterizing diruthenium oxide systems, as these values dictate the thermodynamic feasibility of electron transfer reactions. These potentials are typically measured against a reference electrode and are influenced by a variety of factors, including the nature of the ligands, the solvent, and the specific oxidation states of the ruthenium centers. acs.orgrsc.org
Diruthenium complexes are well-known for their ability to undergo multi-electron transfer processes, meaning they can exist in several stable or quasi-stable oxidation states. acs.orgacs.org This property is central to their potential applications in catalysis and energy storage. The redox potentials for these transitions can be precisely determined from cyclic and differential pulse voltammetry data.
For example, a diruthenium complex might exhibit a series of one-electron redox processes, such as the Ru₂⁵⁺/Ru₂⁴⁺, Ru₂⁶⁺/Ru₂⁵⁺, and Ru₂⁷⁺/Ru₂⁶⁺ couples. acs.org The potential at which each of these transitions occurs provides a quantitative measure of the energy required to add or remove an electron from the diruthenium core. In some cases, two one-electron processes can merge to appear as a single two-electron wave, particularly when the two redox events are very close in potential. acs.org
The separation between successive redox potentials, often referred to as the comproportionation constant (Kc), gives an indication of the stability of the intermediate mixed-valence state. rsc.org A large Kc value suggests that the mixed-valence species is thermodynamically favored.
The study of multi-electron transfer is not limited to discrete molecular complexes. In materials like ruthenium oxide, which can be viewed as a network of diruthenium and other ruthenium oxide species, a wide range of redox states are accessible over a given potential window. mdpi.com This allows for significant charge storage through a series of facile changes in the oxidation state of the ruthenium atoms within the material's three-dimensional structure. mdpi.com This behavior is key to the pseudocapacitive properties of ruthenium oxide-based electrodes.
Electrochemical Stability and Reversibility of Diruthenium Oxide Species
The electrochemical stability and reversibility of diruthenium oxide species are critical parameters that determine their suitability for practical applications. A stable and reversible redox system can undergo numerous cycles of oxidation and reduction without significant degradation, which is essential for devices like rechargeable batteries, supercapacitors, and electrocatalysts.
The stability of diruthenium complexes in different oxidation states can be assessed through techniques like cyclic voltammetry. A chemically reversible process will show a ratio of anodic to cathodic peak currents close to unity, and the peak potentials will not shift significantly with repeated cycling. For some diruthenium complexes, certain redox couples, such as the one involving the Ru₂⁶⁺ and Ru₂⁵⁺ states, have been shown to be reversible, while others, like the transition to the Ru₂⁷⁺ state, can be almost irreversible. acs.org
The reversibility of these redox processes is often influenced by the nature of the ligands surrounding the diruthenium core and the solvent used. nih.govacs.org For instance, the presence of specific axial ligands can affect the reversibility of the redox couples. nih.gov
In the context of ruthenium oxide materials used as electrodes, electrochemical stability is paramount for long-term performance. Sputtered ruthenium oxide films have demonstrated good reversibility in their charge-injection processes, which is crucial for their use in neural stimulation. mdpi.com The stability of these films has been confirmed through extensive cycling, showing minimal changes in their electrochemical characteristics. nih.gov
However, the stability of ruthenium oxides is not absolute. For example, in the context of the oxygen evolution reaction (OER) in acidic media, ruthenium dioxide (RuO₂) can undergo dissolution, leading to deactivation. nih.gov Research has shown that modulating the local coordination structure, such as by introducing metallic Ru-Ru interactions, can significantly enhance the electrochemical stability by increasing the energy barrier for dissolution. nih.gov
Influence of Ligand Environment and Oxidation State on Electrochemical Properties
The electrochemical properties of diruthenium oxide systems are profoundly influenced by the ligand environment surrounding the diruthenium core and the oxidation state of the ruthenium centers. The electronic and steric properties of the ligands can be systematically varied to fine-tune the redox potentials and the stability of different oxidation states.
Influence of Ligand Environment:
The electron-donating or electron-withdrawing nature of the ligands directly impacts the electron density at the metal centers, thereby shifting the redox potentials. Electron-donating ligands increase the electron density on the diruthenium core, making it easier to oxidize and thus shifting the oxidation potentials to lower (less positive) values. rsc.orgrsc.org Conversely, electron-withdrawing ligands decrease the electron density, making oxidation more difficult and shifting the potentials to more positive values. rsc.org This effect has been systematically studied by introducing various substituents on the bridging ligands. acs.orgrsc.org
The type of bridging and axial ligands also plays a crucial role. acs.orgnih.gov Different ligands can stabilize different oxidation states and influence the reversibility of the redox processes. nih.govnih.gov For example, the substitution of acetate (B1210297) ligands with formamidinate or carbonate ligands in paddlewheel diruthenium complexes has been shown to increase the electron density on the diruthenium core and favor a reversible Ru₂⁵⁺/Ru₂⁶⁺ oxidation process. rsc.org
Influence of Oxidation State:
Furthermore, the oxidation state can influence the electronic communication between the two ruthenium centers in a dinuclear complex. In some cases, the bridging ligand can act as a "superexchange" medium, facilitating charge transfer between the metal centers. The efficiency of this communication can be dependent on the oxidation state of the ruthenium bridge. conicet.gov.ar
In extended systems like ruthenium oxide, the oxidation state of the surface ruthenium atoms is a key determinant of its catalytic activity and stability. For instance, in the oxygen evolution reaction, the catalytic cycle involves the formation of higher oxidation states of ruthenium. acs.org The stability of these high-valent species against dissolution is a critical factor for the long-term performance of the catalyst. nih.gov
Charge Storage Mechanisms in Diruthenium Oxide Electrode Materials
Diruthenium oxide and, more broadly, ruthenium oxide-based materials are renowned for their exceptional charge storage capabilities, which makes them highly promising for applications in electrochemical capacitors, also known as supercapacitors. The primary charge storage mechanism in these materials is pseudocapacitance, which involves fast and reversible faradaic (redox) reactions occurring at or near the surface of the electrode material. researchgate.netcore.ac.uk This mechanism allows for significantly higher energy storage densities compared to electric double-layer capacitors (EDLCs), which store charge purely electrostatically.
The charge storage in ruthenium oxide materials arises from a series of reversible redox transitions involving different oxidation states of ruthenium. mdpi.com Hydrous ruthenium oxide (RuO₂·nH₂O) is particularly effective because its hydrated and amorphous structure provides a large surface area and facilitates proton conduction, allowing for the efficient utilization of the inner parts of the material for charge storage. osti.govrsc.orgacs.org
Electric double-layer capacitance (Cdl): This is the non-faradaic charge storage that occurs at the electrode-electrolyte interface, similar to carbon-based supercapacitors.
Adsorption-related charge (Cad): This involves the electrosorption of ions onto the surface of the ruthenium oxide.
Irreversible and reversible redox-related charge (Cirr and Credox): This is the pseudocapacitive contribution arising from the faradaic reactions of the ruthenium species. The reversible redox reactions are the primary source of the high capacitance.
The specific redox reactions involved in the charge storage process in acidic electrolytes are believed to involve the intercalation and deintercalation of protons accompanied by the change in the oxidation state of ruthenium, for example:
RuOₓ(OH)ᵧ + δH⁺ + δe⁻ ↔ RuOₓ₋₋δ(OH)ᵧ₊δ
This process allows for a continuous change in the oxidation state of ruthenium over a wide potential range, resulting in the characteristic rectangular shape of the cyclic voltammogram, which is a hallmark of capacitive behavior. electrochemsci.org
The nanostructure of the ruthenium oxide material plays a critical role in its charge storage performance. Highly dispersed nanoparticles and porous structures enhance the accessible surface area and facilitate ion transport, leading to higher specific capacitance and better rate capability. rsc.orgrmme.ac.cn
Catalytic Applications of Diruthenium Oxide Formulations
Heterogeneous Catalysis by Ruthenium Oxide Surfaces and Nanoparticles
Ruthenium oxide, particularly in the form of nanoparticles and supported catalysts, serves as a robust platform for heterogeneous catalysis. The high surface area and the electronic properties of these materials are key to their efficacy in various industrial and laboratory-scale reactions.
The synthesis of primary amines through reductive amination is a critical process in the chemical industry, with applications in the production of dyes, detergents, and pharmaceuticals. titech.ac.jp Heterogeneous ruthenium-based catalysts have emerged as highly effective for this purpose. mdpi.com
Researchers have developed a high-performance, reusable ruthenium-based catalyst (Ru–MgO/TiO₂) for producing primary amines from alcohols and ammonia (B1221849) without the need for external hydrogen gas. titech.ac.jprsc.org This catalyst operates under mild conditions, around 100°C, and achieves high yields of up to 94%. titech.ac.jp The MgO component is believed to enhance reactivity by donating electrons to the ruthenium. titech.ac.jp This system is applicable to a variety of alcohols and provides an efficient route for synthesizing 2,5-bis(aminomethyl)furan (B21128) (BAMF), a key biomonomer. rsc.org
Another effective catalyst is ruthenium supported on alumina (B75360) (Ru/Al₂O₃), which is cost-effective and recyclable for the aerobic oxidation of primary and secondary amines to nitriles and imines. organic-chemistry.org This catalyst uses dioxygen as the oxidant, presenting an environmentally friendly alternative to traditional stoichiometric metal oxidants. organic-chemistry.org For the reductive amination of aldehydes, Ru catalysts supported on γ-Al₂O₃ and θ-Al₂O₃ have shown high selectivity for primary amines. mdpi.com The choice of support material plays a crucial role in determining the selectivity of the Ru catalyst, with basic or neutral supports favoring the formation of primary amines. mdpi.com Historically, ruthenium oxide was one of the first catalysts used by Sabatier in 1909 for the preparation of amines from alcohol. encyclopedia.pub
| Catalyst | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| Ru–MgO/TiO₂ | Alcohols, Ammonia | Primary Amines | High yield (up to 94%) at ~100°C without H₂ gas. Reusable. | titech.ac.jprsc.org |
| Ru/Al₂O₃ | Amines, O₂ | Nitriles, Imines | Efficient, recyclable, and environmentally friendly aerobic oxidation. | organic-chemistry.org |
| Ru/γ-Al₂O₃ | Heptaldehyde, NH₃, H₂ | Primary Amines | 94% yield of primary amine at 100% conversion. | mdpi.com |
Hydrous ruthenium oxide (HRO) has been identified as an efficient and eco-friendly pre-catalyst for the hydrogenation of a wide range of organic molecules, including alkenes, carbonyl compounds, and aromatics. google.comcsmcri.res.in A key advantage of HRO is that it does not require a prior reduction step, as the catalytically active Ru(0) species is generated in situ under the reaction conditions. csmcri.res.innih.gov This process is particularly effective in an aqueous medium, aligning with green chemistry principles. csmcri.res.infrontiersin.org
HRO and its supported forms have been successfully used for the hydrogenation of biomass-derived molecules. nih.govosti.gov For instance, HRO supported on Na-β zeolite catalyzes the complete conversion of sugars like xylose, glucose, and mannose to their corresponding sugar alcohols (xylitol, sorbitol, and mannitol) with 100% selectivity. nih.govfrontiersin.org The activity of the catalyst is dependent on temperature and hydrogen pressure, which influence the in situ reduction of HRO to active Ru(0) nanoparticles. nih.govfrontiersin.orgfrontiersin.org Similarly, a novel hydrous ruthenium oxide precursor has been used for the hydrogenation of levulinic acid to γ-valerolactone (GVL) under mild conditions, achieving quantitative conversion and yield within 30 minutes. nih.gov Ruthenium supported on various oxides like ZrO₂, Al₂O₃, and TiO₂ has also shown high activity and selectivity in the hydrogenation of levulinic acid. nih.govfrontiersin.org
| Catalyst | Substrate | Product | Reaction Conditions | Conversion/Selectivity | Reference |
|---|---|---|---|---|---|
| HRO/Na-β | Xylose, Glucose, Mannose | Xylitol, Sorbitol, Mannitol | 120°C, 30 bar H₂, 1 h (Xylose) | 100% Conversion, 100% Selectivity | nih.govfrontiersin.org |
| Hydrous Ruthenium Oxide | Levulinic Acid | γ-valerolactone (GVL) | 50°C, 10 bar H₂, 30 min | Quantitative Conversion and Yield | nih.gov |
| Ru/ZrO₂ | Levulinic Acid | γ-valerolactone (GVL) | 170°C, 27 bar H₂, 7 h | 99% Conversion, 99.9% Selectivity | frontiersin.org |
Ruthenium-based catalysts are highly active in decomposition reactions, particularly for ammonia (NH₃) and formic acid (HCOOH), which are considered important hydrogen carriers. For ammonia decomposition, Ru is the most active metal, with the reaction being structure-sensitive. mdpi.com The catalytic performance is influenced by the support material and the size of the Ru nanoparticles. mdpi.comnih.gov Supports like carbon nanotubes (CNTs) and metal oxides such as MgO and Al₂O₃ are commonly used. nih.govacs.org Promoters like cesium and lanthanum can enhance the low-temperature activity of Ru/Al₂O₃ catalysts by facilitating the desorption of nitrogen atoms, which is often the rate-determining step. acs.org
In the case of formic acid decomposition, heterogeneous catalysts based on mono- or bimetallic Pd/Ru have shown good activity and selectivity towards dehydrogenation to produce H₂ and CO₂. mdpi.com Homogeneous ruthenium complexes are also highly effective, achieving selective decomposition of formic acid under mild conditions. epfl.chresearchgate.net
Furthermore, ruthenium complex hydrides, such as Li₄RuH₆ and Ba₂RuH₆, have been identified as a novel class of catalysts for ammonia synthesis. dicp.ac.cn These catalysts operate under mild conditions and mediate dinitrogen reduction through a non-dissociative pathway, which is energetically more favorable than the dissociative mechanism of conventional iron or ruthenium metal catalysts. dicp.ac.cnchemrxiv.org
Hydrogenation Processes
Homogeneous Catalysis Mediated by Diruthenium Complexes with Oxide Coordination
Diruthenium complexes, often featuring bridging oxide or related ligands, are pivotal in homogeneous catalysis, enabling a variety of organic transformations with high efficiency and selectivity.
Diruthenium and other ruthenium complexes are known to catalyze the isomerization of alkynes. A common transformation is the rearrangement of terminal alkynes to vinylidene complexes. acs.orgacs.org This process can be promoted by half-sandwich ruthenium complexes, where hydrido-alkynyl derivatives act as metastable intermediates. acs.org The mechanism for this isomerization can be complex, with possibilities including a direct 1,2-hydrogen shift or a pathway involving a hydrido-alkynyl intermediate. acs.org
Diruthenium complexes have been specifically studied for their ability to mediate the coupling of alkenyl ligands with alkynes. unipi.it For example, a diruthenium complex with a bridging alkenyl ligand was shown to react with alkynes, leading to either ruthenacyclopentene-based hydrocarbyl ligands or butadienyl complexes via a proposed hydrogen migration step. unipi.it The specific outcome depends on the substituents on the alkyne. unipi.it In other systems, ruthenium catalysts facilitate the anti-Markovnikov addition of carboxylic acids or carbamates to terminal alkynes, a process believed to proceed through a ruthenium-vinylidene intermediate. nih.gov
| Catalyst System | Transformation | Proposed Intermediate | Key Feature | Reference |
|---|---|---|---|---|
| [CpRuCl(dippe)] | Terminal Alkyne to Vinylidene Isomerization | [CpRu(H)(C⋮CR)(dippe)]⁺ | Metastable hydrido-alkynyl intermediate observed. | acs.org |
| [Ru₂(Cp)₂(Cl)(CO)(μ-CO){μ-η¹:η²-C(Ph)=CH(Ph)}] | Alkenyl-Alkyne Coupling | Ruthenacycle | Formation of new C-C bonds on a diruthenium scaffold. | unipi.it |
| Ru(methallyl)₂dppb | Anti-Markovnikov addition of carbamates to alkynes | Ruthenium-vinylidene | Regioselective formation of vinylcarbamates. | nih.gov |
Mechanistic Investigations of Catalytic Cycles Involving Diruthenium Oxide Intermediates
Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. For ruthenium-catalyzed reactions, several mechanisms have been proposed and investigated.
In transfer hydrogenation reactions, two primary mechanisms are often considered: an inner-sphere mechanism involving a metal alkoxide intermediate and an outer-sphere mechanism featuring a concerted transfer of a hydride and a proton via a six-membered transition state. diva-portal.org Studies on Ru(arene)(amino alcohol) catalyzed transfer hydrogenation suggest the reaction proceeds via the concerted outer-sphere mechanism. acs.org The formation of ruthenium-hydride intermediates is a common feature in these reactions, and these species have been observed even within living cells, highlighting their stability. nih.govacs.org These hydride intermediates can be formed through various pathways, including β-hydride elimination from a ruthenium-alkoxide species or reaction with a hydrogen donor like formic acid. acs.orgnih.gov
For water oxidation catalyzed by ruthenium complexes, a central challenge in artificial photosynthesis, several mechanisms are debated. researchgate.net These include water nucleophilic attack on a high-valent Ru=O species, or the direct coupling of two Ru=O units. mdpi.comdiva-portal.orgmdpi.com Mechanistic studies on the cis-[Ru(bpy)₂(H₂O)₂]²⁺ catalyst suggest that the formation of a di-ruthenium complex may play a role in the catalytic cycle. mdpi.com For some Ru-bda (2,2′-bipyridine-6,6′-dicarboxylic acid) catalysts, the rate-determining step is proposed to be the coupling of two seven-coordinate Ru(V)=O units to form a dimeric peroxide species. pnas.org The nature of the ligands and the formation of intermediates like [Ru(IV)=O O=Ru(IV)]⁴⁺ are critical to the catalytic pathway. mdpi.com
The isomerization of alkynes to vinylidenes at ruthenium centers also involves distinct mechanistic steps. The process can be initiated by the formation of a π-alkyne adduct, which then rearranges to a hydrido-alkynyl intermediate before forming the final vinylidene complex. acs.orgacs.org Computational studies have been employed to elucidate the feasibility of these pathways and the role of counterions and solvents in assisting the isomerization. researchgate.netnih.gov
Design Principles for High-Performance Diruthenium Oxide Catalysts
The rational design of high-performance diruthenium oxide catalysts is a multifaceted endeavor aimed at enhancing catalytic activity, stability, and selectivity. Key principles revolve around the meticulous control of the catalyst's physical and electronic properties at the nanoscale. researchgate.net Strategies often involve surface engineering, alloy engineering, and single-atom engineering to create advanced ruthenium-based catalysts. rsc.org
Another critical principle is the optimization of the electronic structure. researchgate.net This can be accomplished through several methods, including:
Doping: Introducing foreign elements into the diruthenium oxide lattice can modify its electronic properties and create more favorable binding energies for reaction intermediates. researchgate.net For instance, integrating elements like cobalt, iron, and nickel to create high-entropy oxides can alter the electronic structure and enhance activity and stability. bohrium.com
Vacancy and Strain Engineering: The creation of atomic vacancies and the introduction of lattice strain can also tune the electronic environment of the active sites, leading to improved performance. researchgate.netresearchgate.net
Interface Engineering: Designing catalysts with well-defined interfaces between diruthenium oxide and a support material or a co-catalyst can induce synergistic effects. researchgate.netd-nb.info For example, the electronic coupling between single-atom ruthenium and cobalt-iron layered double hydroxides has been shown to stabilize the ruthenium atoms and enhance catalytic activity. d-nb.info
Controlling the reaction pathway is also a key design consideration. The mechanism of a reaction, such as the oxygen evolution reaction (OER), can proceed via different pathways, like the adsorbate evolution mechanism (AEM) or the lattice oxygen mechanism (LOM). rsc.orgnih.gov The stability of the catalyst is closely linked to the dominant reaction pathway. rsc.org By tuning the catalyst's properties, such as the Ru-O bond strength, it is possible to guide the reaction towards a more stable pathway, thereby enhancing durability. nih.gov Strengthening the Ru-O bonding can increase the energy required to form ruthenium vacancies, thus improving stability. nih.gov
The following table summarizes key design principles for high-performance diruthenium oxide catalysts.
| Design Principle | Strategy | Desired Outcome |
| Maximize Active Sites | Synthesize single-atom catalysts; Increase surface-to-volume ratio. researchgate.netd-nb.info | Higher catalytic performance and reduced catalyst cost. d-nb.info |
| Optimize Electronic Structure | Doping with foreign elements; Create vacancies and lattice strain. researchgate.netbohrium.com | Tune binding energies for intermediates, enhancing activity and stability. bohrium.comnih.gov |
| Interface Engineering | Create strong electronic coupling with support materials (e.g., layered double hydroxides). d-nb.info | Stabilize active sites and improve overall catalytic function. d-nb.info |
| Control Reaction Pathway | Tune Ru-O bond strength to favor stable mechanisms like AEM. rsc.orgnih.gov | Enhance catalyst durability by preventing degradation pathways. nih.gov |
| High-Entropy Design | Integrate multiple foreign metal elements (e.g., Ir, Fe, Co, Ni) to create abundant grain boundaries. bohrium.com | Alter electronic structure and oxygen intermediate binding energies for enhanced activity and stability. bohrium.com |
Catalyst Deactivation Mechanisms and Regeneration Strategies
Deactivation Mechanisms
The long-term performance of diruthenium oxide catalysts can be compromised by several deactivation mechanisms that lead to a loss of activity and stability. lu.sersc.org Understanding these mechanisms is essential for developing robust catalysts and effective regeneration protocols.
Poisoning of the catalyst surface by impurities in the reactant stream, such as sulfur or other transition metals, can also lead to deactivation. rsc.org For diruthenium oxide catalysts used in electrochemical applications like the oxygen evolution reaction (OER), a primary failure mode is the dissolution of the active phase . d-nb.inforesearchgate.net Under high anodic potentials and acidic conditions, RuO₂ can be over-oxidized to form soluble species like RuO₄, leading to a continuous loss of the active material. rsc.orgresearchgate.net This chemical loss of the active phase is also referred to as leaching. rsc.org
Furthermore, the catalyst can deactivate through changes in the nature of the active phase itself. rsc.org In the context of the OER, this can involve the lattice oxygen evolution mechanism (LOM) , where oxygen from the catalyst's own lattice participates in the reaction. rsc.orgresearchgate.net If the rate of oxygen vacancy formation exceeds the rate at which they are refilled, it can lead to structural degradation and catalyst deactivation. rsc.org
The table below outlines the primary deactivation mechanisms for diruthenium oxide catalysts.
| Deactivation Mechanism | Description | Consequence |
| Sintering | Thermal agglomeration of catalyst nanoparticles. lu.sersc.org | Decrease in active surface area and overall activity. lu.se |
| Coking | Deposition of carbon on the catalyst surface. lu.sechalmers.se | Blockage of active sites, leading to reduced activity. lu.se |
| Poisoning | Adsorption of impurities (e.g., sulfur) on active sites. rsc.org | Loss of catalytic activity. rsc.org |
| Dissolution / Leaching | Chemical loss of the active phase into the reaction medium (e.g., formation of soluble RuO₄). d-nb.inforesearchgate.netrsc.org | Continuous loss of active sites and poor stability. researchgate.net |
| Lattice Oxygen Loss | Participation of lattice oxygen in the reaction, leading to vacancy formation. rsc.orgresearchgate.net | Structural degradation and catalyst deactivation. rsc.org |
Regeneration Strategies
To restore the activity of deactivated catalysts, various regeneration strategies have been developed. The choice of method depends on the specific deactivation mechanism.
For deactivation caused by sintering, a common strategy is to redisperse the metal particles through repeated oxidation-reduction cycles . rsc.org This process can break down larger agglomerates into smaller, more active nanoparticles. rsc.org The use of organic reducing agents like methanol (B129727) or ethanol (B145695) has also been explored as an alternative to hydrogen for reducing the oxide nanoparticles during regeneration. rsc.org
When deactivation is due to poisoning or the deposition of species on the catalyst surface, electrochemical methods can be highly effective. High-potential electro-oxidation , often involving dynamic potential cycling or holding the potential at a high value, can be used to oxidize and remove adsorbed poisons. acs.org For instance, specific electrochemical protocols, such as applying chronoamperometric cycles at high potentials (e.g., 1.4 V to 1.6 V vs. RHE), have been designed to trigger the dissolution of poisoning species like ruthenium that have redeposited on other catalyst components, thereby recovering the catalyst's activity. researchgate.netresearchgate.net This controlled dissolution of RuO₄ can clean the surface of the primary catalyst. researchgate.net
For coke removal, combustion and gasification techniques are commonly applied, where the carbon deposits are burned off in the presence of an oxidizing agent. chalmers.se
The following table summarizes various regeneration strategies.
| Regeneration Strategy | Target Deactivation Mechanism | Description of Method |
| Oxidation-Reduction Cycles | Sintering. rsc.org | Subjecting the catalyst to repeated oxidation and reduction treatments to redisperse metal particles. rsc.org |
| Organic Reducing Agents | Sintering. rsc.org | Using organic compounds (e.g., methanol, ethanol) to reduce sintered oxide nanoparticles. rsc.org |
| High-Potential Electro-oxidation | Poisoning. acs.org | Applying high electrochemical potentials to oxidize and remove adsorbed poisoning species from the catalyst surface. acs.org |
| Chronoamperometric Cycling | Poisoning (e.g., Ru redeposition). researchgate.netresearchgate.net | Applying specific potential cycles to induce the controlled dissolution of poisoning species. researchgate.net |
| Combustion / Gasification | Coking. chalmers.se | Removing carbon deposits by reacting them with an oxidizing agent at high temperatures. chalmers.se |
Structure Property Relationships in Diruthenium Oxide Chemistry
Correlation of Electronic Structure with Reactivity and Applications
The correlation between the electronic structure of diruthenium oxides and their resulting reactivity and applications is a cornerstone of their chemical behavior. The functionality of these materials, particularly in catalysis, is dictated by the oxidation states of the ruthenium centers, the nature of the metal-metal and metal-oxygen bonds, and the precise arrangement of d-orbital energies. acs.org
In the broader family of ruthenium oxides (RuOₓ), the oxidation state of the ruthenium atom, which can range from +2 to +8, is a primary determinant of the material's properties. rsc.org For diruthenium pentaoxide (Ru₂O₅), the formal oxidation state of each ruthenium atom is +5. This high oxidation state suggests a significant electron deficiency, making it a strong oxidizing agent and a candidate for catalytic applications that require such properties. unt.edu The reactivity of Ru₂O₅ is noted in contexts such as the decomposition of the highly volatile ruthenium tetroxide (RuO₄), where RuO₄ can be reduced to solid Ru₂O₅. chalmers.se This transformation underscores the role of the electronic structure in the relative stability and reactivity of different ruthenium oxides.
The electronic structure also governs the material's catalytic activity, for example, in the oxygen evolution reaction (OER). rsc.org Computational studies on ruthenium dioxide (RuO₂) show that its catalytic performance is intrinsically linked to the binding energies of reaction intermediates, which are a direct consequence of the surface electronic structure. osti.govresearchgate.net For this compound, the presence of two Ru(V) centers would create unique active sites. The interaction between these metal centers, mediated by bridging oxide ions, influences the d-orbital splitting and electron density, which in turn dictates the adsorption and desorption energies of reactants and products. The formation of Ru-O bonds and the modulation of the ruthenium oxidation state are considered crucial to catalytic activity. acs.org The synergistic effects between different ruthenium oxidation states, such as Ru(0) and Ru(IV) in Ru/RuO₂ composites, have been shown to enhance catalytic efficiency, suggesting that the specific electronic environment in Ru₂O₅ could be tuned for targeted applications. acs.org
unt.eduresearchgate.netnih.govacs.org| Electronic Property | Effect on Reactivity/Application | Example System | Citation |
|---|---|---|---|
| Ru Oxidation State | Determines redox potential and stability; higher states are more oxidizing. | RuO₄ (Ru(VIII)) is highly volatile and reactive; RuO₂ (Ru(IV)) is a stable catalyst. | |
| d-band Center | Modulates the binding energy of adsorbates, affecting catalytic activity for reactions like HER and OER. | The d-band center of Ru in Ru/RuO₂ heterojunctions is optimized, enhancing catalytic pathways. | |
| Metal-Metal Bonding | Influences the electronic communication between metal centers, affecting redox properties and reactivity. | Diruthenium(III,II) paddlewheel complexes show multiple reversible redox events centered on the dimetallic core. | |
| Synergistic Electronic Effects | Heterojunctions between different Ru species (e.g., metal and oxide) can create highly active catalytic sites. | Ru/RuO₂ composites show enhanced stability and activity for hydrogenation due to the interaction between Ru(0) and RuO₂. |
Influence of Ligand Field and Geometric Configuration on Diruthenium Oxide Properties
The properties of diruthenium compounds are profoundly influenced by the ligand field and the geometric arrangement of the coordinating atoms. Ligand Field Theory (LFT) explains how the interaction between metal d-orbitals and ligand orbitals affects the electronic structure and, consequently, the physical and chemical properties of the complex. acs.org In this compound, the "ligands" are the oxide ions (O²⁻), and their spatial arrangement around the two ruthenium centers defines the coordination geometry and the resulting ligand field.
The strength of the ligand field has a significant impact on the properties of ruthenium complexes. For instance, studies on binuclear ruthenium complexes have shown that the higher ligand field strength of ruthenium compared to iron leads to different energetically preferred structures. rsc.org In polypyridyl ruthenium complexes, modifying ligands can tune the ligand field strength, which in turn controls the energy of metal-centered excited states. acs.org A reduction in ligand field strength can stabilize certain excited states, altering the photophysical properties of the complex. acs.org For Ru₂O₅, the geometry of the Ru-O coordination polyhedra would dictate the ligand field, influencing its optical and electronic properties.
Geometric isomerism, where compounds have the same chemical formula but different spatial arrangements of ligands, is a critical factor in determining the properties of ruthenium complexes. Different geometric isomers can exhibit distinct cytotoxic activities, as seen in photoactivatable ruthenium(II) complexes where the cis and trans isomers show vastly different biological effects. rsc.org Studies on diruthenium complexes with unsymmetrical bridging ligands have demonstrated that different isomers, such as the (4,0), (3,1), and (2,2) trans isomers, possess unique electrochemical and spectroscopic characteristics. acs.org The redox potentials and Ru-Ru bond lengths can vary significantly between isomers, highlighting the importance of precise geometric control. nih.govacs.org For a solid-state material like Ru₂O₅, while discrete molecular isomers are not present, the local coordination geometry and the connectivity of the RuOₓ polyhedra serve an analogous role, defining the material's bulk properties.
acs.orgrsc.orgnih.govrsc.org| Factor | Observed Effect | Example System | Citation |
|---|---|---|---|
| Ligand Field Strength | Alters the energy of metal-centered (MC) and metal-to-ligand charge-transfer (MLCT) excited states, controlling photophysical properties. | Methylation of ligands in [Ru(m-bpy)₃]²⁺ lowers the ligand field strength, stabilizing the ³MC state. | |
| Geometric Isomerism (cis/trans) | Isomers exhibit different cytotoxicities and reactivity. Light can induce isomerization from a less active to a more active form. | cis-Ru(PBO)₂(RNC)₂ is less cytotoxic than the trans isomer, which can be formed upon photo-irradiation. | |
| Geometric Isomerism (bridging ligands) | Affects redox potentials and molecular structure (Ru-Ru and Ru-Cl bond lengths). | (4,0) and (3,1) isomers of Ru₂(ap)₄Cl derivatives show different E₁/₂ values and structural parameters. | |
| Ligand Arrangement (axial/equatorial) | Different isomers can be distinguished by their characteristic ¹H NMR spectra. | [Ru(η³: η³-C₁₀H₁₆)Cl(L)] complexes exist as distinguishable axial and equatorial geometric isomers. |
Steric and Electronic Effects on Diruthenium Oxide Functionality
The functionality of diruthenium compounds is finely tuned by the interplay of steric and electronic effects imposed by their ligand environment. Electronic effects refer to how the electron-donating or electron-withdrawing nature of ligands influences the electron density at the metal centers, while steric effects relate to the spatial bulk of ligands and the resulting physical hindrance around the reactive sites.
In diruthenium paddlewheel complexes, these effects are well-documented. The substitution of equatorial ligands has a direct impact on the compound's reactivity with biomolecules like proteins. nih.govacs.org For instance, the introduction of electron-withdrawing fluorine atoms onto the bridging anilinopyridinate (ap) ligands in Ru₂(ap)₄Cl complexes systematically alters the electrochemical potentials of the diruthenium core. nih.gov Similarly, the choice of phosphine (B1218219) ligands in ruthenium catalysts for olefin metathesis demonstrates how both steric bulk and electronic properties can be modulated to control reaction rates. researchgate.netcapes.gov.br In some cases, increased steric hindrance enhances reaction rates, while in others, electronic factors like the electrophilicity of the benzylidene group are dominant. researchgate.netcapes.gov.br
While steric effects are more commonly discussed in the context of discrete molecular complexes with bulky organic ligands, the underlying principles also apply to solid-state oxides like this compound. In Ru₂O₅, the "electronic effects" are governed by the high electronegativity of the oxide ligands, which results in highly electrophilic Ru(V) centers. The "steric" component can be viewed in terms of the accessibility of these ruthenium sites to reactant molecules, which is determined by the specific crystal structure and surface morphology of the oxide. For catalytic applications, controlling the surface structure to expose the most active sites is paramount. Studies combining electronic and steric effects have been used to rationalize and improve the enantioselectivity of ruthenium-catalyzed reactions, demonstrating that a careful balance of these factors is key to designing highly effective functional materials. acs.org
researchgate.netcapes.gov.brnih.govacs.orgrsc.org| System | Effect Investigated | Observation | Citation |
|---|---|---|---|
| Ruthenium Olefin Metathesis Catalysts | Steric and electronic effects of isopropoxybenzylidene ligands. | Increased steric hindrance ortho to the isopropoxy group enhanced reaction rates. Decreasing electron density accelerated rates in NHC complexes. | |
| Ru₂(ap)₄Cl Complexes | Electronic effects of substituents on bridging ligands. | Electron-donating or -withdrawing groups on the ligands systematically shift the redox potentials of the diruthenium core. | |
| Asymmetric Transfer Hydrogenation Catalysts | Combined steric and electronic effects of substrates and catalysts. | A match between the steric properties of the substrate's aryl ring and the electronic properties of the alkyne leads to high enantiomeric excess. | |
| Latent S-Chelated Ruthenium Catalysts | Systematic variation of the ligand shell. | Bulky NHC ligands and larger anionic ligands promoted faster reactions for less hindered intermediates, while retarding them for more hindered ones. |
Theoretical Prediction of Structure-Property Linkages and Design Principles
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the structure-property relationships in ruthenium oxides and for guiding the rational design of new materials. rsc.orgrsc.org These methods allow for the investigation of materials and reaction mechanisms at an atomic level, providing insights that are often difficult to obtain through experiments alone.
For ruthenium oxides, DFT calculations can accurately predict fundamental properties such as stable crystal structures, lattice parameters, and electronic density of states. matec-conferences.org Such calculations have been successfully applied to the well-known RuO₂, validating their predictive power. matec-conferences.orgacs.org For a less-characterized compound like this compound, these computational approaches are the primary means to predict its likely structure, stability, and electronic properties. unt.edu Theoretical studies have been used to assess the thermochemical and electrochemical stability of a range of RuOₓ species, although they also highlight challenges in accurately calculating formation energies for these complex oxides. rsc.orgrsc.org
Beyond static properties, theoretical modeling is crucial for understanding reactivity and designing catalysts. DFT can be used to map out entire catalytic cycles, such as the oxygen evolution reaction (OER), by calculating the free energies of intermediates and the activation barriers of transition states. osti.govresearchgate.net For example, simulations have revealed that surface defects on RuO₂ can be significantly more active for OER than the ideal crystal surface, explaining the experimentally observed high activity. osti.gov This highlights a key design principle: the engineering of defect sites. Theoretical investigations also provide a basis for designing single-atom catalysts by predicting the most stable and active coordination environments for ruthenium atoms on various substrates. researchgate.net These computational models provide a powerful framework for screening new catalyst compositions and structures, accelerating the discovery of materials with enhanced performance and stability. rsc.org
matec-conferences.orgacs.orgsemanticscholar.orgrsc.orgsrce.hrrsc.org| Theoretical Method | Predicted Property/Application | Example/Insight | Citation |
|---|---|---|---|
| Density Functional Theory (DFT) | Bulk and surface properties (lattice parameters, stability, density of states). | Calculations for RuO₂ show good agreement with experimental results for structural and mechanical properties. | |
| DFT with Hubbard U (DFT+U) | Correctly describes electron correlation effects in materials with localized d-electrons. | Used to study the lithiation mechanism in RuO₂ for battery applications. | |
| Climbing Image Nudged Elastic Band (CI-NEB) | Calculates activation energies and identifies transition state structures for chemical reactions. | Used to determine activation energies for the dissolution of RuO₂ during the OER. | |
| DFT-based Thermodynamic Modeling | Construction of Pourbaix (E-pH) diagrams to predict electrochemical stability of different oxide phases. | Used to predict the stability of various RuOₓ species, including Ru₂O₅, under different electrochemical conditions. | |
| DFT with Implicit Solvation Models | Investigates the role of the solvent in surface reactions and catalytic mechanisms. | Reveals that a concerted water oxidation pathway significantly reduces the energy barrier for RuO₂ surface reconstruction. |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | Ru₂O₅ |
| Ruthenium dioxide | RuO₂ |
| Ruthenium tetroxide | RuO₄ |
| 2-(2-methylanilino)pyridinate anion | C₁₂H₁₁N₂⁻ |
| 2-(2,5-difluoroanilino)pyridinate anion | C₁₁H₇F₂N₂⁻ |
| 2-(2,6-difluoroanilino)pyridinate anion | C₁₁H₇F₂N₂⁻ |
| 2-(2,4,6-trifluoroanilino)pyridinate anion | C₁₁H₆F₃N₂⁻ |
| 2-(2,3,4,5,6-Pentafluoroanilino)pyridinate anion | C₁₁H₅F₅N₂⁻ |
| 2-benzoxazol-2-ylphenolate | C₁₃H₈NO₂⁻ |
| 6-methyl-2,2′-bipyridine | C₁₁H₁₀N₂ |
| Tris(bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ |
| Hen Egg White Lysozyme | N/A (Protein) |
| N,N′-bis(4-fluorophenyl)formamidinate | C₁₃H₁₀F₂N₂⁻ |
Q & A
Q. What are the established synthesis protocols for diruthenium pentaoxide complexes, and how do starting material choices influence structural outcomes?
this compound complexes can be synthesized via divergent routes using precursors such as inosine (a nucleoside) or azathioprine (an immunosuppressive drug). For example, [{Ru(µ-Cl)(µ-hpx)}₂Cl₄] is synthesized through hydrolysis of azathioprine in the presence of ruthenium, yielding hypoxanthine-linked diruthenium(III) species. The choice of precursor impacts ligand coordination and redox behavior, necessitating characterization via X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and cyclic voltammetry to validate structural integrity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound complexes?
Key techniques include:
- XRD : Resolves crystal structure and identifies planes corresponding to ruthenium-oxygen frameworks .
- FT-IR : Confirms ligand coordination modes (e.g., bridging hypoxanthine or α-diketones) .
- Electrochemical analysis : Evaluates redox properties and stability in aqueous/organic media .
- SEM/EDX and TEM : Maps elemental composition and nanoscale morphology .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in this compound’s electronic properties?
Discrepancies often arise in ligand-field splitting energies or redox potentials. To address this, combine density functional theory (DFT) calculations (e.g., correlation-energy models for electron density analysis) with experimental data from X-ray photoelectron spectroscopy (XPS) and UV-vis spectroscopy. For example, theoretical models explaining ruthenium(III) coordination environments can be validated against experimental XRD bond lengths and angles .
Q. What ligand design strategies optimize this compound complexes for specific electrochemical applications (e.g., biosensing)?
Ligands like α-diketones or hypoxanthine derivatives enhance electrochemical stability and selectivity. For instance, hypoxanthine-linked diruthenium complexes exhibit selective redox responses to biomolecules due to π-backbonding interactions. Systematic ligand substitution studies (e.g., replacing Cl⁻ with NO₂⁻ or CN⁻) can fine-tune redox potentials and improve sensor sensitivity .
Q. How do hydrolysis pathways of precursor compounds affect this compound synthesis?
Hydrolysis of azathioprine in ruthenium-containing systems produces hypoxanthine instead of the expected 6-mercaptopurine, altering ligand availability. Monitor hydrolysis kinetics using high-performance liquid chromatography (HPLC) and stabilize intermediates via pH control (e.g., buffered acidic conditions). Unexpected byproducts require post-synthesis purification via column chromatography .
Q. What methodologies validate the stability of this compound complexes under varying environmental conditions?
Accelerated aging tests under oxidative or humid conditions, coupled with cyclic voltammetry, quantify degradation rates. For example, exposure to H₂O₂ or UV light can simulate long-term stability challenges. Pair these experiments with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound with α-diketones?
Discrepancies in reactivity (e.g., ligand substitution vs. redox processes) may stem from solvent polarity or counterion effects. Reproduce experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and use XPS to compare oxidation states. Computational modeling of reaction pathways (e.g., transition state analysis) can clarify mechanistic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
